N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

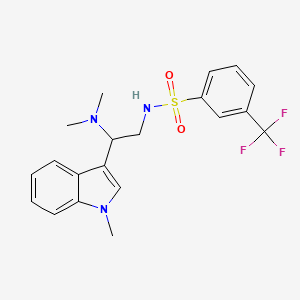

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a dimethylaminoethyl backbone linked to a 1-methylindole moiety and a 3-(trifluoromethyl)phenyl group. This compound’s structural complexity arises from the integration of three pharmacophoric elements: (i) a sulfonamide group for hydrogen bonding and solubility modulation, (ii) a trifluoromethyl substituent for enhanced metabolic stability and lipophilicity, and (iii) an indole core, a common motif in bioactive molecules targeting serotonin receptors or kinase pathways .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O2S/c1-25(2)19(17-13-26(3)18-10-5-4-9-16(17)18)12-24-29(27,28)15-8-6-7-14(11-15)20(21,22)23/h4-11,13,19,24H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQNSDDRNQTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indole, dimethylamine, and 3-(trifluoromethyl)benzenesulfonyl chloride.

Step-by-Step Synthesis:

Reaction Conditions: Typical conditions include the use of a base such as triethylamine or sodium hydride, solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted trifluoromethylbenzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the function of various biological systems. Its ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The indole moiety may facilitate binding to hydrophobic pockets, while the dimethylamino group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonamide-Indole Hybrids

Compound 3l (): 4-Methyl-N-(2-phenyl-2-(2-phenyl-6-(trifluoromethyl)-1H-indol-3-yl)ethyl)benzenesulfonamide shares the sulfonamide-indole backbone but differs in substituents. The indole core here is substituted with phenyl and 6-trifluoromethyl groups, while the sulfonamide is attached to a 4-methylphenyl ring. The synthesis of 3l employs gold-catalyzed aziridine ring-opening, a method also applicable to the target compound .

Compound 3r (): N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide replaces the dimethylamino group with a 3-acetylphenyl-substituted indole. The acetyl group introduces a hydrogen-bond acceptor, which could enhance target binding but reduce blood-brain barrier permeability compared to the dimethylamino group in the target compound .

Trifluoromethyl-Substituted Analogs

Compound 31 ():

2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide is an indomethacin analog with a trifluoromethylbenzenesulfonamide group. The acetamide linker and 4-chlorobenzoyl substituent differentiate it from the target compound’s ethylamine backbone. The trifluoromethyl group in both compounds enhances resistance to oxidative metabolism, but the acetamide in 31 may confer greater flexibility in binding .

Propanamide Derivatives with Indole Moieties

Compound S45 (): 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide replaces the sulfonamide with a propanamide group and incorporates a bulky cyclooctylethyl chain. The absence of a trifluoromethyl group further distinguishes its pharmacokinetic profile .

Compound 8 (): (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide features a cycloheptylpropyl chain, which may enhance binding to hydrophobic pockets in targets like G-protein-coupled receptors. However, the lack of sulfonamide or trifluoromethyl groups limits direct comparison in electronic or metabolic stability .

Structural and Functional Data Comparison

*Estimated based on molecular formula.

Key Differences and Implications

- Sulfonamide vs.

- Trifluoromethyl Positioning: The 3-(trifluoromethyl) group in the target compound may create distinct electronic effects compared to 4-substituted analogs (e.g., 31), altering binding interactions .

- Amino Group Variations: The dimethylaminoethyl chain in the target compound balances solubility and membrane permeability, whereas cyclooctylethyl (S45) or cycloheptylpropyl (8) chains prioritize lipophilicity .

Q & A

Basic Question: What are the key structural features influencing the compound's reactivity and bioactivity?

Methodological Answer:

The compound’s reactivity and bioactivity are dictated by:

- Sulfonamide moiety (-SO2NH-): Enhances hydrogen-bonding potential and enzyme inhibition (e.g., dihydropteroate synthase inhibition) .

- Trifluoromethyl group (-CF3): Increases lipophilicity and metabolic stability, impacting pharmacokinetics .

- Indole ring : Facilitates π-π stacking interactions with biological targets (e.g., serotonin receptors or kinase domains) .

- Dimethylamino group (-N(CH3)2): Modulates solubility and basicity, influencing cellular uptake .

Structural Analysis Tools : Use NMR (1H/13C) to confirm substituent positions and X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Question: How can synthetic challenges (e.g., low yields in sulfonamide coupling) be systematically addressed?

Methodological Answer:

Low yields in sulfonamide coupling often arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 0–5°C to minimize hydrolysis .

- Catalyst Screening : Employ coupling agents like EDC/HOBt or PyBOP to activate carboxylic acid intermediates .

- Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product .

Case Study : In similar sulfonamide syntheses, yields improved from 45% to 72% by switching from DCM to THF and adding molecular sieves to control moisture .

Basic Question: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Dihydropteroate synthase (DHPS) assay (spectrophotometric detection of folate synthesis inhibition) .

- Antimicrobial Activity : MIC determination against Gram-positive bacteria (e.g., S. aureus) due to indole-containing sulfonamides’ known activity .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate selectivity .

Data Interpretation : Normalize results against control compounds (e.g., sulfamethoxazole for DHPS) to contextualize potency .

Advanced Question: How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:

Contradictions often stem from pharmacokinetic limitations:

- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .

- Solubility/Permeability : Use PAMPA or Caco-2 assays to assess intestinal absorption; consider prodrug strategies for poor solubility .

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to evaluate free drug availability .

Example : A CF3-substituted analog showed 90% plasma protein binding, explaining reduced in vivo efficacy despite nM-level in vitro activity .

Basic Question: What computational methods predict the compound’s target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding to DHPS or serotonin receptors (indole moiety as a key pharmacophore) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify critical residues (e.g., Lys221 in DHPS) .

- QSAR Models : Train models on sulfonamide datasets to predict logP, pKa, and IC50 values .

Advanced Question: How to design structure-activity relationship (SAR) studies for optimizing selectivity?

Methodological Answer:

SAR Design Framework :

| Variable | Modifications | Assay Endpoints |

|---|---|---|

| Indole Substitution | Introduce halogens (Cl, F) at C5/C6 | Antimicrobial IC50, cytotoxicity |

| Sulfonamide Linker | Replace ethyl with cyclopropane spacer | Solubility, enzyme inhibition |

| CF3 Position | Ortho vs. para substitution on benzene | Metabolic stability, logD |

| Validation : Use ANOVA to compare activity cliffs; prioritize analogs with >10-fold selectivity over cytotoxicity thresholds . |

Advanced Question: What strategies resolve crystallinity issues for X-ray structural analysis?

Methodological Answer:

- Crystallization Screen : Use vapor diffusion (e.g., 24-well Hampton Screen) with PEGs or alcohols as precipitants .

- Co-crystallization : Add a known ligand (e.g., folate for DHPS) to stabilize the target-complex conformation .

- Alternative Techniques : If crystals fail, employ cryo-EM for low-resolution structural insights or DFT calculations for charge distribution analysis .

Basic Question: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation Study : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C, 24h), monitor via UPLC-MS .

- Degradation Pathways :

- Acidic pH: Hydrolysis of sulfonamide linkage (confirm via m/z +18 [H2O adducts]).

- Alkaline pH: Indole ring oxidation (detect quinone derivatives via UV at 320 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.